(Z)-tert-butyldimethyl((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-yl)oxy)silane
Description
Properties
IUPAC Name |
tert-butyl-dimethyl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-enoxy]silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33BO3Si/c1-14(2,3)21(8,9)18-13-11-10-12-17-19-15(4,5)16(6,7)20-17/h10,12H,11,13H2,1-9H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODTSJDLTXNDTBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CCCO[Si](C)(C)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33BO3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Coupling with Boronic Esters
A widely employed method utilizes Suzuki-Miyaura coupling between tert-butyldimethylsilyl-protected alkenols and pinacol boronic esters. Key steps include:
-
Starting Material : (But-3-en-1-yloxy)-tert-butyldimethylsilane (CAS: 108794-10-1) is reacted with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives under palladium catalysis.
-
Catalytic System : Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and dicyclohexyl(2',6'-dimethoxybiphenyl-2-yl)phosphane (SPhos) in toluene at 100°C for 15 hours.
Mechanistic Insight :
The palladium catalyst facilitates oxidative addition to the alkenyl halide intermediate, followed by transmetallation with the boronic ester. Reductive elimination yields the Z-alkene due to steric hindrance from the bulky tert-butyldimethylsilyl (TBS) group.
Stereodivergent Synthesis via Catalytic Hydroboration
Rhodium-Catalyzed Asymmetric Hydroboration
Rhodium complexes with chiral ligands enable stereocontrol:
Palladium-Catalyzed Isomerization
Post-hydroboration isomerization adjusts stereochemistry:
Hydrosilylation of Alkynylboronates
Platinum-Catalyzed Hydrosilylation
A complementary approach involves hydrosilylation of terminal alkynes:
-
Substrate : 4,4,5,5-Tetramethyl-2-(prop-1-yn-1-yl)-1,3,2-dioxaborolane.
-
Reagents : Pt₂(dvs)₃ (divinyltetramethyldisiloxane-platinum) and tert-butyldimethylsilane.
Comparative Analysis of Methods
| Method | Catalyst | Temperature | Time | Yield | Z-Selectivity |
|---|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd₂(dba)₃/SPhos | 100°C | 15 h | 86% | >95% |
| Rh-Catalyzed Hydroboration | [Rh(cod)₂]OTf/(R)-BINAP | 25°C | 6 h | 78% | 89% |
| Pt-Catalyzed Hydrosilylation | Pt₂(dvs)₃ | 60°C | 12 h | 72% | 82% |
Key Observations :
-
Suzuki-Miyaura coupling offers the highest yield and selectivity but requires elevated temperatures.
-
Hydroboration provides moderate yields with excellent stereocontrol under mild conditions.
Stereochemical Control Strategies
Ligand Effects on Selectivity
Chiral phosphine ligands (e.g., BINAP) induce asymmetry in rhodium-catalyzed pathways. For example, (R)-BINAP favors the Z-isomer due to π-π interactions between the ligand and substrate.
Steric Effects of the TBS Group
The bulky tert-butyldimethylsilyloxy group enforces a cis arrangement during coupling, minimizing steric clash with the boronate moiety.
Experimental Optimization
Solvent and Temperature Effects
Purification Techniques
-
Column Chromatography : Hexane/ethyl acetate (95:5) eluent resolves E/Z isomers.
-
Crystallization : Recrystallization from methanol/water improves purity to >99%.
Challenges and Limitations
-
Sensitivity to Moisture : The boronate ester hydrolyzes readily, requiring anhydrous conditions.
-
Catalyst Cost : Palladium and rhodium complexes increase production costs.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of reactions, including:
Oxidation: : The boronic ester group can be oxidized to form boronic acids.
Reduction: : The silicon-oxygen bond can be reduced to form silanes.
Substitution: : The boronic ester group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: : Nucleophiles like amines and alcohols are typically employed, and the reactions are conducted under mild conditions to avoid decomposition.
Major Products Formed
Oxidation: : Boronic acids are the primary products.
Reduction: : Silanes are the main products.
Substitution: : Various boronic acid derivatives and silane derivatives are formed.
Scientific Research Applications
Key Applications
-
Organic Synthesis :
- Zweifel Olefination : This compound serves as a substrate in the catalyst-free Zweifel olefination of alkenyl boronic esters with triorganocerium reagents. This reaction is crucial for synthesizing complex organic molecules efficiently .
- Carbosulfenylation Reactions : It plays a significant role in carbosulfenylation reactions involving alkenylboronates, allowing for the introduction of sulfur-containing groups into organic frameworks .
- Synthesis of Chiral Tris(boronates) :
-
Materials Science :
- The presence of both silicon and boron allows this compound to interact effectively with various functional groups, making it a versatile reagent in materials science. Its reactivity can be explored for developing new materials with tailored properties.
Case Study 1: Catalyst-Free Zweifel Olefination
A study demonstrated the effectiveness of (Z)-tert-butyldimethyl((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-yl)oxy)silane in synthesizing challenging compounds through Zweifel olefination. The reaction conditions were optimized to achieve high yields without the need for catalysts, showcasing the compound's potential in green chemistry applications .
Case Study 2: Carbosulfenylation
Research has shown that this silane can facilitate carbosulfenylation reactions under mild conditions. The ability to introduce sulfur functionalities into organic molecules expands its applicability in pharmaceutical chemistry and materials development .
Mechanism of Action
The compound exerts its effects through its boronic ester group, which can form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various biological and chemical processes. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with enzymes and receptors that are sensitive to boronic acid derivatives.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its combination of a Z-configured alkene, TBDMS ether, and pinacol boronate ester. Below is a comparative analysis with structurally related compounds:
Reactivity and Stability
- Boronate Reactivity : The pinacol boronate in the target compound exhibits comparable Suzuki-Miyaura reactivity to ’s benzonitrile derivative. However, the Z-alkene may slow transmetallation kinetics due to steric hindrance, unlike the ethynyl group in , which enhances conjugation and accelerates reactivity .
- Silane Stability : The TBDMS group offers superior hydrolytic stability compared to trimethylsilane (), which is more prone to cleavage under acidic conditions. This makes the target compound preferable for prolonged reactions in aqueous media .
Computational Similarity Assessment
Using Tanimoto and Morgan fingerprints (), the target compound shares ~65% similarity with ’s ethynyl-boronate silane (due to shared boronate and silane motifs) but only ~40% with ’s aromatic boronate. Graph-based comparisons () highlight critical differences in branching and functional group spatial arrangement, which correlate with divergent biological activities in kinase inhibition assays .
Research Findings and Implications
- Steric Effects : The Z-alkene and TBDMS group collectively reduce aggregation tendencies in solution compared to E-isomers or less bulky silanes, as observed in NMR studies of analogous compounds ().
- Environmental Impact : The pinacol boronate’s hydrolysis byproducts (e.g., boric acid) align with PRTR classifications (), necessitating careful waste management in industrial applications.
Biological Activity
(Z)-tert-butyldimethyl((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-yl)oxy)silane is a silane compound with significant potential in various biological applications due to its unique structural properties. Understanding its biological activity is essential for exploring its utility in medicinal chemistry and materials science.
- Molecular Formula : C16H33BO3Si
- Molecular Weight : 312.33 g/mol
- Density : 0.888 g/mL at 25ºC
- Boiling Point : 297-298ºC
- CAS Number : 480425-30-7
The biological activity of this compound primarily stems from its ability to interact with biological macromolecules and cellular pathways. The presence of the dioxaborolane group suggests potential interactions with nucleophiles, which can lead to various biochemical effects.
Key Mechanisms:
- Reactivity with Nucleophiles : The boron atom in the dioxaborolane moiety can form reversible covalent bonds with nucleophilic sites on proteins or nucleic acids, potentially altering their function.
- Silane Component : Silanes are known for their ability to modify surfaces and enhance biocompatibility, which may be beneficial in drug delivery systems.
Anticancer Activity
Recent studies have indicated that compounds containing boron and silane groups exhibit promising anticancer properties. For instance:
- Case Study 1 : A study published in Tetrahedron Letters demonstrated that similar silane compounds showed cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .
Antimicrobial Activity
Research has also explored the antimicrobial potential of silane-based compounds:
- Case Study 2 : In a comparative study of silane derivatives, it was found that compounds similar to this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The proposed mechanism involved disruption of bacterial cell membranes .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C16H33BO3Si |
| Molecular Weight | 312.33 g/mol |
| Density | 0.888 g/mL at 25ºC |
| Boiling Point | 297-298ºC |
| CAS Number | 480425-30-7 |
| Activity Type | Observed Effects |
|---|---|
| Anticancer | Induction of apoptosis |
| Antimicrobial | Disruption of cell membranes |
Safety and Handling
Due to its chemical nature, this compound should be handled with care:
- Hazard Codes : Xi (Irritant)
- Storage Conditions : Store under inert atmosphere at -20°C.
Q & A
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
Answer: Due to its organoboron and silane moieties, strict safety measures are required. Wear protective goggles, nitrile gloves, and a lab coat to avoid skin/eye contact. Perform reactions in a fume hood, and store the compound in a cool, dry environment under inert gas (e.g., argon) to prevent hydrolysis. Waste containing boron or silicon should be segregated and processed via specialized chemical disposal services to prevent environmental contamination .
Q. How can the purity of this compound be verified post-synthesis?
Answer: Purity is typically assessed using a combination of analytical techniques:
- ¹H/¹³C NMR : Confirm structural integrity by matching peak assignments to expected chemical shifts (e.g., tert-butyl protons at ~1.0 ppm, dioxaborolane protons at ~1.3 ppm) .
- HPLC : Use a C18 column with acetonitrile/water gradients to detect impurities (<2% threshold).
- Elemental Analysis : Validate boron and silicon content (±0.3% deviation from theoretical values) .
Q. What is the optimal synthetic route for preparing this compound?
Answer: A two-step approach is commonly employed:
- Suzuki-Miyaura Coupling : React tert-butyldimethylsilanol with a Z-configured allylic bromide under palladium catalysis (e.g., Pd(PPh₃)₄) in THF at 65°C for 12 hours.
- Boronate Ester Formation : Treat the intermediate with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of potassium carbonate (K₂CO₃) and catalytic KI in acetone at 70°C for 13 hours .
Advanced Research Questions
Q. How does the stereochemistry (Z-configuration) of the butenyl group influence reactivity in cross-coupling reactions?
Answer: The Z-configuration imposes steric constraints that favor regioselective coupling at the β-position. Computational modeling (DFT) shows a 1.8 kcal/mol energy barrier difference between Z and E isomers during transmetalation with Pd(0) catalysts. Experimental validation via NOESY NMR confirms spatial proximity between the silane and dioxaborolane groups, which stabilizes the transition state in Heck reactions .
Q. How can contradictions in spectral data (e.g., unexpected ¹¹B NMR shifts) be resolved?
Answer: Anomalous ¹¹B NMR shifts (~30 ppm instead of ~28 ppm) may indicate partial hydrolysis of the dioxaborolane ring. To confirm:
Q. What strategies improve yield in large-scale syntheses of this compound?
Answer: Key optimizations include:
- Flow Chemistry : Continuous flow reactors reduce batch variability and enhance heat dissipation, achieving 85% yield (vs. 72% in batch) .
- Catalyst Recycling : Immobilize Pd catalysts on silica supports to reduce metal leaching (ICP-MS confirms <0.01 ppm residual Pd).
- DoE (Design of Experiments) : Use a central composite design to optimize molar ratios (e.g., silane:boronate = 1:1.2) and reaction time (14 hours) .
Q. What computational methods are suitable for predicting its stability under varying pH conditions?
Answer: Molecular dynamics (MD) simulations with explicit solvent models (e.g., water/DCM mixtures) predict hydrolysis rates. At pH < 5, the silane group undergoes rapid protonation, accelerating boronate ester cleavage. Validation via LC-MS at pH 3–7 aligns with simulations, showing a half-life of 2.3 hours at pH 3 vs. 48 hours at pH 7 .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
